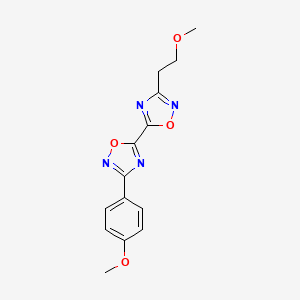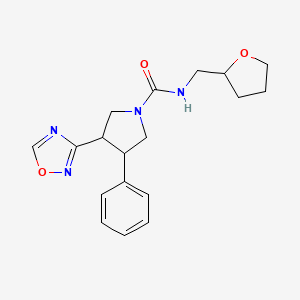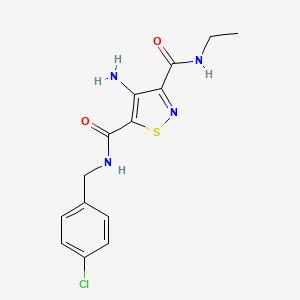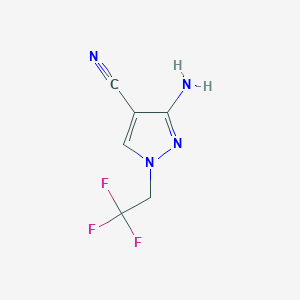
3-(2-Methoxyethyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole, also known as MOBD, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. MOBD is a member of the oxadiazole family, which is known for its diverse range of biological activities.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is not fully understood, but it is believed to be a result of its ability to interact with biological molecules such as proteins and nucleic acids. This compound has been shown to bind to DNA and inhibit its replication, making it a potential anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-Methoxyethyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Future Directions
There are many potential future directions for 3-(2-Methoxyethyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole research. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Another area of interest is its potential as a fluorescent probe for detecting metal ions. Additionally, this compound's ability to inhibit DNA replication makes it a potential anticancer agent, and further research in this area could lead to the development of new cancer treatments.
Synthesis Methods
The synthesis of 3-(2-Methoxyethyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is a multi-step process that involves the reaction of 4-methoxybenzohydrazide with ethyl acrylate to form the intermediate 3-(2-methoxyethyl)-3'-hydroxy-4-methoxybenzophenone. The intermediate is then reacted with phosphoryl chloride to form the corresponding acid chloride, which is subsequently reacted with amidoxime to form this compound. The overall synthesis method is complex but yields a high purity product.
Scientific Research Applications
3-(2-Methoxyethyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science. It has been investigated for its use as a fluorescent probe for detecting metal ions, as well as its potential as a photosensitizer for photodynamic therapy. This compound has also been studied for its use in organic electronics, specifically as a hole-transporting material in organic solar cells.
properties
IUPAC Name |
3-(2-methoxyethyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-19-8-7-11-15-13(21-17-11)14-16-12(18-22-14)9-3-5-10(20-2)6-4-9/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXZQECXGYJFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2576551.png)


![2-{[2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)
![[1-(4-Chlorophenyl)-2-phenylethyl]hydrazine](/img/structure/B2576561.png)
![N-[(3-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2576562.png)


![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)
![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)


